6-Fluor-2-Mercaptobenzothiazol

Übersicht

Beschreibung

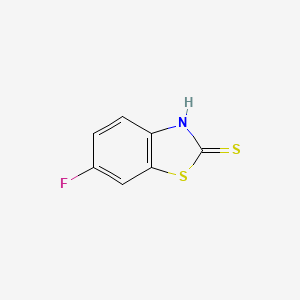

6-Fluoro-2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H4FNS2 and its molecular weight is 185.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-Fluoro-2-mercaptobenzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2-mercaptobenzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

6-Fluor-2-Mercaptobenzothiazol: Eine umfassende Analyse:

Antibakterielle Anwendungen

This compound hat sich als vielversprechend in antibakteriellen Anwendungen erwiesen. Studien haben gezeigt, dass Benzothiazol-Derivate eine signifikante Aktivität gegen Bakterien wie Pseudomonas aeruginosa und Escherichia coli aufweisen, wobei einige Verbindungen eine vergleichbare Aktivität wie Standardmedikamente wie Streptomycin und Ampicillin zeigen .

Entzündungshemmende und antioxidative Eigenschaften

Verbindungen, die aus this compound synthetisiert werden, haben entzündungshemmende und antioxidative Aktivitäten gezeigt. Diese Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung in der Behandlung von entzündungsbedingten Erkrankungen und oxidativem Stress .

Vulkanisation von Gummi

Obwohl nicht spezifisch für this compound, wird sein enger Verwandter 2-Mercaptobenzothiazol weit verbreitet bei der Schwefelvulkanisation von Gummi eingesetzt, was auf potenzielle Anwendungen von 6-Fluor-Derivaten in der Materialwissenschaft hindeutet .

Synthese von heterocyclischen Verbindungen

Die Verbindung dient als Vorläufer für die Synthese verschiedener heterocyclischer Verbindungen mit unterschiedlichen biologischen Aktivitäten. Dies umfasst die Herstellung von Benzothiazol- und Oxadiazol-Heterocyclen mit potenziellen pharmazeutischen Anwendungen .

Safety and Hazards

6-Fluoro-2-mercaptobenzothiazole may pose certain hazards. It is very toxic to aquatic life with long-lasting effects . The IARC Monographs classified MBT, a related compound, as probably carcinogenic to humans (Group 2A) based on limited evidence of carcinogenicity in humans that it causes bladder cancer, and sufficient evidence of carcinogenicity in experimental animals .

Zukünftige Richtungen

Benzothiazoles, including 6-Fluoro-2-mercaptobenzothiazole, are of great interest due to their wide range of biological activities and medicinal applications . They are considered highly reactive building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles . This suggests potential future directions in the development of new drugs and materials based on the benzothiazole moiety.

Wirkmechanismus

Target of Action

6-Fluoro-2-mercaptobenzothiazole, also known as 6-Fluorobenzo[d]thiazole-2(3H)-thione, is a derivative of benzothiazole . Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various targets such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .

Mode of Action

The interaction of 6-Fluoro-2-mercaptobenzothiazole with its targets leads to the inhibition of these enzymes, thereby disrupting the normal functioning of the bacterial cell . This results in the bactericidal or bacteriostatic effect of the compound.

Biochemical Pathways

The inhibition of these enzymes by 6-Fluoro-2-mercaptobenzothiazole affects various biochemical pathways within the bacterial cell. For instance, the inhibition of DNA gyrase prevents the supercoiling of DNA, which is essential for DNA replication . Similarly, the inhibition of dihydroorotase disrupts the synthesis of pyrimidines, which are crucial for DNA and RNA synthesis .

Pharmacokinetics

The compound’s molecular weight of 18524 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The molecular and cellular effects of 6-Fluoro-2-mercaptobenzothiazole’s action include the disruption of DNA replication and the inhibition of protein synthesis, leading to the death of the bacterial cell .

Biochemische Analyse

Biochemical Properties

6-Fluoro-2-mercaptobenzothiazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in the sulfur vulcanization of rubber . The compound’s interaction with these enzymes involves the formation of stable complexes, which can alter the enzyme’s activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of 6-Fluoro-2-mercaptobenzothiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic processes . Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, thereby altering the flux of metabolites within the cell.

Molecular Mechanism

At the molecular level, 6-Fluoro-2-mercaptobenzothiazole exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound’s interaction with enzymes involved in sulfur metabolism results in the inhibition of their catalytic activity . This inhibition is often due to the formation of covalent bonds between the compound and the enzyme’s active site, preventing substrate binding and subsequent catalysis.

Temporal Effects in Laboratory Settings

The stability and degradation of 6-Fluoro-2-mercaptobenzothiazole in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to the formation of by-products that can influence its biological activity . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 6-Fluoro-2-mercaptobenzothiazole vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on certain biochemical pathways. At higher doses, it can induce toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration.

Metabolic Pathways

6-Fluoro-2-mercaptobenzothiazole is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of sulfur-containing compounds . These interactions can influence metabolic flux and alter the levels of key metabolites within the cell, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of 6-Fluoro-2-mercaptobenzothiazole within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The compound’s distribution can also be influenced by its chemical properties, such as solubility and affinity for certain biomolecules.

Subcellular Localization

6-Fluoro-2-mercaptobenzothiazole exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may accumulate in the mitochondria or endoplasmic reticulum, where it can interact with key enzymes and influence cellular processes.

Eigenschaften

IUPAC Name |

6-fluoro-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNS2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZVUKOOUHIRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)SC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372008 | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80087-71-4 | |

| Record name | 6-Fluoro-2(3H)-benzothiazolethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80087-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-mercaptobenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 6-fluoro-2-mercaptobenzothiazole of interest in the development of anticancer agents?

A1: While 6-fluoro-2-mercaptobenzothiazole itself is not cytotoxic, it exhibits promising anticancer activity when complexed with ruthenium. The study found that a ruthenium complex (H1) containing 6-fluoro-2-mercaptobenzothiazole as a ligand demonstrated significant activity against A2780 and KB cancer cell lines []. This suggests that incorporating this specific ligand into the ruthenium complex significantly enhances its anticancer properties.

Q2: How does the fluorine substitution on the benzothiazole ring affect the anticancer activity of the ruthenium complex?

A2: The research highlights that substituting hydrogen atoms with fluorine atoms in the aromatic heterocyclic ligands, like 6-fluoro-2-mercaptobenzothiazole, has a positive impact on the anticancer activity of the ruthenium complexes []. While the exact mechanism is not fully elucidated in this study, it suggests that the fluorine substitution might influence the complex's interaction with biological targets or alter its cellular uptake and distribution, ultimately leading to enhanced efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydropyrido[4,3-b][1,6]naphthyridine](/img/structure/B1301800.png)